molecular formula C24H21N5O6 B15218645 Adenosine, N,N-dibenzoyl- CAS No. 51008-81-2

Adenosine, N,N-dibenzoyl-

Cat. No.: B15218645
CAS No.: 51008-81-2
M. Wt: 475.5 g/mol
InChI Key: MMAFGVQKTQHTJK-VEBYGKHWSA-N
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Description

“N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” is a complex organic compound that features a purine base linked to a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the benzoyl group through acylation reactions. Common reagents used in these steps include benzoyl chloride, various protecting groups, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

“N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the purine base or the benzoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its interactions with enzymes and other biomolecules. Its purine base is of particular interest due to its similarity to nucleotides, which are essential components of DNA and RNA.

Medicine

In medicinal chemistry, “N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique properties. Its complex structure could contribute to the design of advanced polymers or other functional materials.

Mechanism of Action

The mechanism by which “N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing various biochemical pathways. The purine base could mimic natural nucleotides, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: shares similarities with other benzoyl-purine derivatives.

    N-Benzoyl-adenine: Another compound with a benzoyl group attached to an adenine base.

    N-Benzoyl-guanosine: A guanosine derivative with a benzoyl group.

Uniqueness

What sets “N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” apart is its specific configuration and the presence of the tetrahydrofuran ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

51008-81-2

Molecular Formula

C24H21N5O6

Molecular Weight

475.5 g/mol

IUPAC Name

N-benzoyl-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C24H21N5O6/c30-11-16-18(31)19(32)24(35-16)28-13-27-17-20(28)25-12-26-21(17)29(22(33)14-7-3-1-4-8-14)23(34)15-9-5-2-6-10-15/h1-10,12-13,16,18-19,24,30-32H,11H2/t16-,18-,19-,24-/m1/s1

InChI Key

MMAFGVQKTQHTJK-VEBYGKHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)C(=O)C5=CC=CC=C5

Origin of Product

United States

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